molecular formula C14H11BrO2 B10977480 2-Bromophenyl 3-methylbenzoate

2-Bromophenyl 3-methylbenzoate

Cat. No.: B10977480
M. Wt: 291.14 g/mol
InChI Key: IPTLSGWHBAOIRI-UHFFFAOYSA-N
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Description

2-Bromophenyl 3-methylbenzoate is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the phenyl ring is replaced by a bromine atom, and the carboxyl group is esterified with 3-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 3-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-bromophenol with 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromophenylboronic acid is coupled with 3-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The choice of reagents and conditions would be optimized for cost-effectiveness and yield, ensuring minimal by-products and efficient purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl benzoates.

    Oxidation: Formation of 2-bromobenzoic acid derivatives.

    Reduction: Formation of 2-bromophenyl 3-methylbenzyl alcohol.

Scientific Research Applications

2-Bromophenyl 3-methylbenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel polymers and materials with specific properties.

    Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Similar structure but lacks the methyl group on the benzoate ring.

    2-Bromophenyl acetate: Similar structure but with an acetate group instead of a methylbenzoate group.

    3-Bromophenyl 2-methylbenzoate: Similar structure but with the bromine atom on the 3-position of the phenyl ring.

Uniqueness

2-Bromophenyl 3-methylbenzoate is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in organic synthesis and material science that may not be achievable with other similar compounds.

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(2-bromophenyl) 3-methylbenzoate

InChI

InChI=1S/C14H11BrO2/c1-10-5-4-6-11(9-10)14(16)17-13-8-3-2-7-12(13)15/h2-9H,1H3

InChI Key

IPTLSGWHBAOIRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2Br

Origin of Product

United States

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